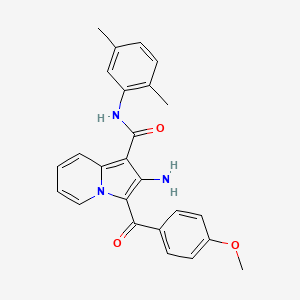

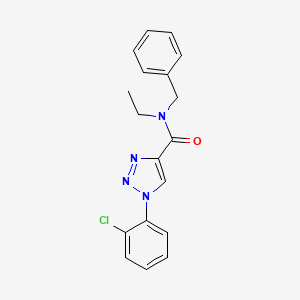

![molecular formula C23H16Cl2F3N3O B2749417 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} CAS No. 320422-10-4](/img/structure/B2749417.png)

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring system, possibly through a Fischer indole synthesis or some other method, followed by various functional group interconversions to install the benzyl and hydrazone groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring system, with a benzyl group substituted at the 1-position and a hydrazone group substituted at the 3-position .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the specific reagents used. The benzyl and hydrazone groups could potentially be modified through various organic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its degree of crystallinity, its solubility in various solvents, and its melting and boiling points .Aplicaciones Científicas De Investigación

Selective Carbonic Anhydrase Inhibitors

Compounds structurally related to 1-(4-methylbenzyl)-1H-indole-2,3-dione have been investigated for their potential as selective inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes. A study synthesized derivatives by reacting 5-(un)substituted 1H-indole-2,3-diones with different alkylating agents, resulting in compounds that showed subnanomolar to low nanomolar levels of inhibition against human carbonic anhydrase II. These compounds exhibited high selectivity over other isoenzymes, with the most potent inhibitors showing strong docking within the enzyme active site, suggesting potential applications in designing therapeutic agents targeting specific carbonic anhydrase isoforms for diseases like glaucoma and cancer (Eraslan-Elma et al., 2022).

Antimicrobial Activity

The synthesis and evaluation of novel compounds derived from 1-(4-methylbenzyl)-1H-indole-2,3-dione and related structures have also shown promising antimicrobial properties. One study focused on the synthesis of vanadium(V) complexes based on chlorido-substituted hydrazone compounds, demonstrating significant antimicrobial activity against a range of bacteria and fungi. These findings highlight the potential of such compounds in the development of new antimicrobial agents, with the presence of fluoro groups in the ligands enhancing antibacterial activities (He et al., 2018).

DNA Methylation Inhibition

Exploring the design of biologically active compounds, a study synthesized hydrazones containing various pharmacologically active fragments, including 1,2,4-triazole and indole, aiming to impact tumor DNA methylation levels. This research revealed that some of the synthesized hybrid heterocyclic hydrazones exhibit inhibitory activity against DNA methylation, marking a novel approach in the fight against cancer by potentially regulating gene expression through epigenetic mechanisms (Hovsepyan et al., 2020).

Antioxidant Activities

Compounds related to 1-(4-methylbenzyl)-1H-indole-2,3-dione have been assessed for their antioxidant activities, with specific cis-dioxomolybdenum(VI) complexes demonstrating potential antioxidant properties. These complexes were synthesized and characterized, revealing their ability to scavenge free radicals in the DPPH assay and showing significant cupric reducing antioxidant capacity. This suggests their potential use as antioxidants in pharmaceutical or nutraceutical applications (İLHAN CEYLAN et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-[(4-methylphenyl)methyl]indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2F3N3O/c1-13-6-8-14(9-7-13)12-31-19-5-3-2-4-16(19)20(22(31)32)29-30-21-17(24)10-15(11-18(21)25)23(26,27)28/h2-11,32H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHCBDZMFZLUAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-ethoxyacetamide](/img/structure/B2749334.png)

![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2749335.png)

![(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749339.png)

![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)

![(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749342.png)

![5-[3-Fluoro-4-[[6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl]oxy]phenyl]-2-(4-fluorophenylamino)-3-methylpyrimidin-4(3H)-one](/img/structure/B2749348.png)

![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride](/img/structure/B2749351.png)

![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)